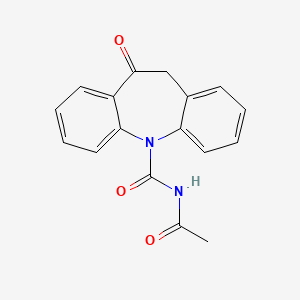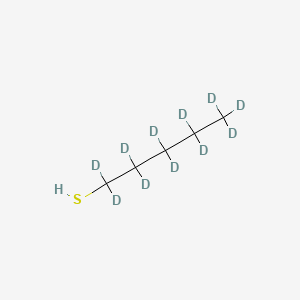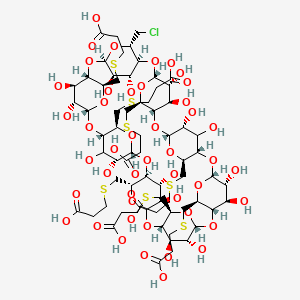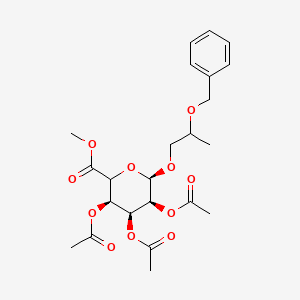
Tert-butyl 3-(1,2-oxazol-5-yl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(1,2-oxazol-5-yl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with an oxazole moiety and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1,2-oxazol-5-yl)pyrrolidine-1-carboxylate typically involves the formation of the oxazole ring followed by its attachment to the pyrrolidine ring. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the oxazole ring . The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole derivatives or the cyclization of amino alcohols . The final step involves esterification to introduce the tert-butyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of green chemistry principles to minimize waste and environmental impact .
化学反应分析
Types of Reactions
Tert-butyl 3-(1,2-oxazol-5-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The oxazole ring can be reduced to form oxazolidine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Tert-butyl 3-(1,2-oxazol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of tert-butyl 3-(1,2-oxazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity . The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets . The tert-butyl ester group can improve the compound’s stability and bioavailability .
相似化合物的比较
Similar Compounds
- Tert-butyl 3-(4H-1,2,4-triazol-4-yl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(1,2-oxazol-5-yl)pyrrolidine-1-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The oxazole ring can participate in various chemical reactions and interact with biological targets in ways that other similar compounds cannot .
属性
CAS 编号 |
1225218-92-7 |
|---|---|
分子式 |
C12H18N2O3 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
tert-butyl 3-(1,2-oxazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)16-11(15)14-7-5-9(8-14)10-4-6-13-17-10/h4,6,9H,5,7-8H2,1-3H3 |
InChI 键 |
JAPXJOLMPDLUOZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=NO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



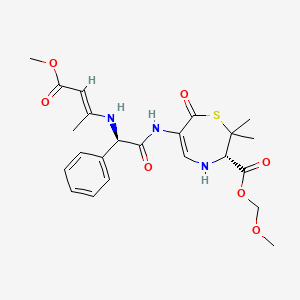
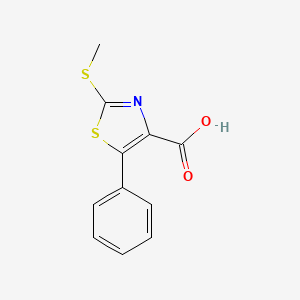
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
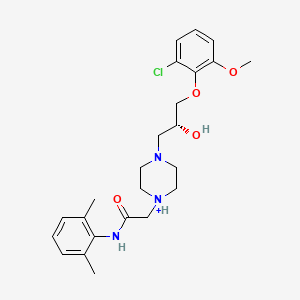
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
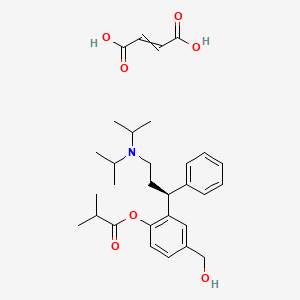
![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)
